(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
Description
This synthetic compound integrates four distinct pharmacophores: a benzo[d]thiazole moiety, a piperidine ring, an isoxazole core, and a furan substituent.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-19(15-12-17(27-22-15)16-5-3-11-25-16)23-9-7-13(8-10-23)26-20-21-14-4-1-2-6-18(14)28-20/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHNZDYSNNWSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and furan derivatives. The key steps include:
Formation of Benzo[d]thiazole Derivative: The benzo[d]thiazole moiety can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Preparation of Piperidine Derivative: The piperidine ring is introduced by reacting the benzo[d]thiazole derivative with piperidine in the presence of a base.
Formation of Isoxazole Derivative: The isoxazole ring is synthesized by reacting a suitable nitrile oxide with a furan derivative.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole-piperidine intermediate with the furan-isoxazole intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzo[d]thiazole or furan rings, while reduction may lead to the formation of reduced derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone:
This compound is a synthetic organic molecule with a complex structure featuring a piperidine ring, a benzo[d]thiazole moiety, and an isoxazole derivative. The unique combination of functional groups suggests potential biological activity, making it a subject of interest in medicinal chemistry.
Potential Applications:
- Medicinal Chemistry: Due to its structural components, this compound is of interest in medicinal chemistry. The presence of the benzo[d]thiazole group may contribute to its pharmacological properties, as this class of compounds is often associated with various therapeutic effects, including antimicrobial and anticancer activities.
- Drug Development: The presence of diverse heterocycles suggests potential applications in drug development and other chemical industries.
- Scientific Research: The compound is a versatile material used in scientific research.
Predicted Biological Activities:
Based on its structural features, the biological activity of this compound can be predicted. Compounds with similar structures have shown various pharmacological activities, including:
- Antimicrobial activity
- Anticancer activity
- Neuroprotective properties
Reactivity:
The chemical reactivity of this compound can be explored through various organic reactions typical for compounds containing piperidine and isoxazole functionalities:
- Acylation
- Alkylation
- Cycloaddition
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential metabolic pathways.
Interaction Studies:
Interaction studies are essential to understand how this compound interacts with biological targets. Techniques such as:
- Molecular docking
- Enzyme inhibition assays
- Cell-based assays
These studies help elucidate the mechanism of action and potential side effects, guiding further development.
Structural Similarities and Activities :
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Benzo[d]thiazole | Contains a thiazole ring | Antimicrobial, anticancer |
| Isoxazole | Five-membered ring with nitrogen | Neuroprotective |
| Piperidine | Six-membered saturated ring | Modulates neurotransmitter systems |
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s heterocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ in heterocyclic substitutions and backbone arrangements, significantly influencing their physicochemical and biological profiles. Below is a comparative analysis:
¹Estimated based on structural components.
Key Observations:
- Heterocyclic Substitutions: The target compound’s benzothiazole group differs from the benzo[c][1,2,5]thiadiazole in ’s analog.
- Backbone Flexibility : The piperidine ring in the target compound may confer greater lipophilicity compared to the piperazine in the analog, influencing membrane permeability and metabolic stability.
- Bioactivity Drivers : The isoxazole-furan combination in the target compound could enhance insecticidal activity by mimicking plant-derived defense molecules, as seen in studies on plant bioactive extracts .
Bioactivity and Functional Implications
Insecticidal Potential:
highlights that bioactivity depends on factors like cuticle thickness and metabolic rates in insects. The target compound’s furan and isoxazole groups may improve penetration through insect cuticles compared to bulkier analogs like the oxadiazole-pyridine derivative in .
Antimicrobial Hypotheses:
Benzothiazoles are known for antimicrobial properties. Replacing the thiadiazole in ’s compound with a benzothiazole could enhance selectivity against bacterial or fungal targets, though empirical validation is needed .
Biological Activity
The compound (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of the compound involves multiple steps, typically starting from commercially available precursors. The key steps include:
- Formation of the Benzo[d]thiazole moiety : This is achieved through a condensation reaction involving appropriate thioketones and amines.
- Piperidine ring formation : A piperidine derivative is synthesized through cyclization reactions.
- Isoxazole synthesis : The furan derivative is converted into an isoxazole by reacting it with hydrazine derivatives followed by cyclization.
The final product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research has shown that derivatives containing benzo[d]thiazole and isoxazole exhibit significant antimicrobial properties. In vitro studies have evaluated their effectiveness against various bacterial strains including:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Weak inhibition | |
| Mycobacterium smegmatis | No activity |
The results indicate that while some derivatives show promise against certain bacteria, others exhibit limited effectiveness.
Antiviral Activity
The antiviral potential of this compound has also been assessed. In a study focusing on HIV and Hepatitis B virus, the compound demonstrated:
- Inhibition of viral replication : Specific derivatives showed reduced viral loads in cell cultures.
- Cytotoxicity : Notably, some compounds displayed cytotoxic effects on human lymphocytes, which raises concerns regarding their safety profile .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Membrane Disruption : It could disrupt microbial membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Some derivatives have shown the ability to interfere with DNA/RNA synthesis in microbes.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a series of benzo[d]thiazole derivatives, including our compound. Results indicated that modifications in the side chains significantly influenced activity levels against Gram-positive bacteria .
Study 2: Antiviral Activity
Another study focused on the antiviral effects against HIV showed that specific structural modifications enhanced potency while minimizing cytotoxicity to host cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
